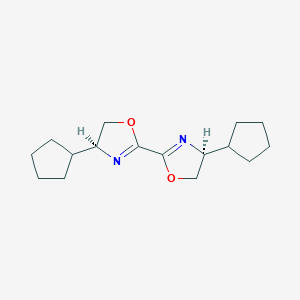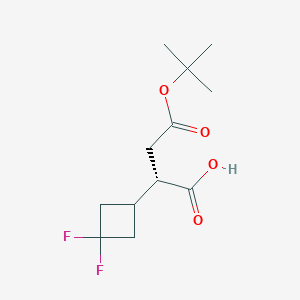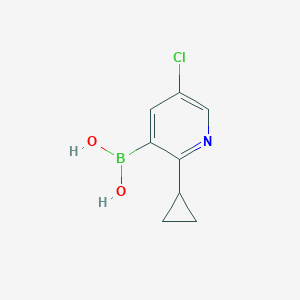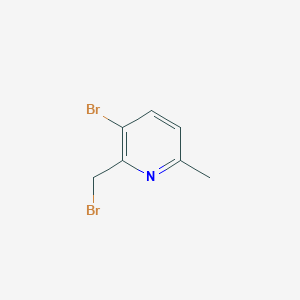
3-Bromo-2-(bromomethyl)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(bromomethyl)-6-methylpyridine is an organic compound with the molecular formula C7H7Br2N It is a brominated derivative of methylpyridine, characterized by the presence of two bromine atoms attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-methylpyridine typically involves the bromination of 2-(bromomethyl)-6-methylpyridine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
3-Bromo-2-(bromomethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, yielding the corresponding methylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with functional groups such as azides, thiocyanates, or alkoxides.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-6-methylpyridine.
科学的研究の応用
3-Bromo-2-(bromomethyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-methylpyridine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving nucleophilic substitution or oxidative addition reactions.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-(bromomethyl)propionate
- 1,3,5-Tris(bromomethyl)benzene
Uniqueness
3-Bromo-2-(bromomethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC名 |
3-bromo-2-(bromomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
InChIキー |
BKSQCMIKVQMENF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
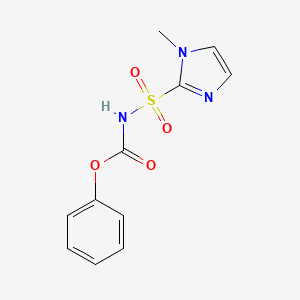
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
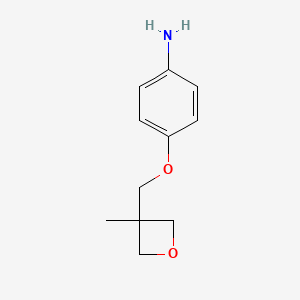
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
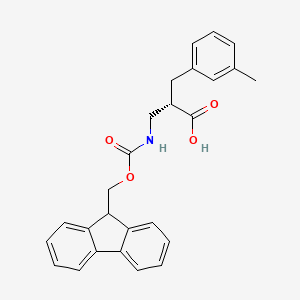

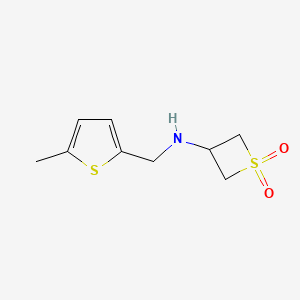
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)

